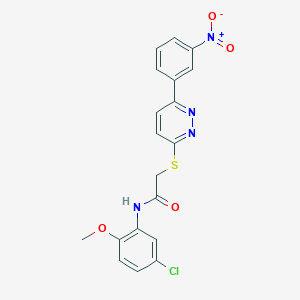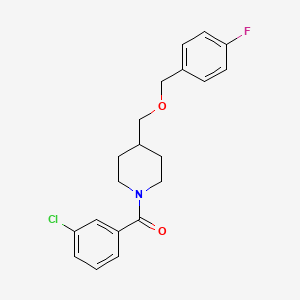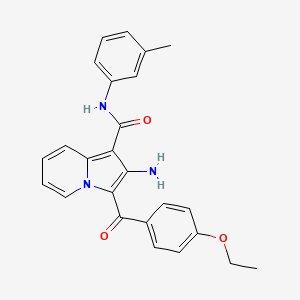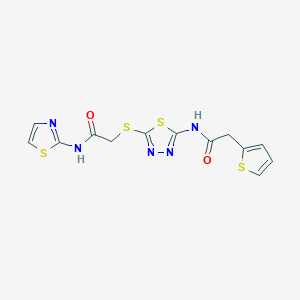![molecular formula C23H24ClN5O2S B2598686 1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114876-98-0](/img/structure/B2598686.png)
1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It belongs to the class of compounds known as triazoloquinazolines . Triazoloquinazolines are a type of heterocyclic compounds, which are of prime importance due to their extensive therapeutic uses . They contain a five-membered aromatic azole chain and are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of similar triazoloquinazoline derivatives involves aromatic nucleophilic substitution . A typical synthesis process might involve the reaction of a 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction mixture is usually stirred overnight and then poured onto ice-water .Molecular Structure Analysis
The molecular structure of triazoloquinazolines, such as the compound , is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and quinazoline . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involving triazoloquinazoline derivatives are typically characterized by aromatic nucleophilic substitution . The presence of the triazole moiety in these compounds enhances their antimicrobial activity .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoloquinazoline derivatives are largely determined by their heterocyclic structure . These compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain .Applications De Recherche Scientifique
Anticancer Properties: Triazoles exhibit promising anticancer activity. Their ability to inhibit enzymes involved in cell proliferation and angiogenesis makes them attractive candidates for cancer therapy .
Antimicrobial Agents: Triazoles have been investigated for their antimicrobial properties. They show efficacy against bacteria, fungi, and parasites. The compound could be evaluated for its antimicrobial potential .
Antioxidant Activity: Some triazoles demonstrate antioxidant effects, which are crucial for combating oxidative stress-related diseases. Further studies could explore the antioxidant capacity of this compound .
Materials Science and Coordination Chemistry
1,2,4-Triazoles also find applications beyond medicine:
Materials Synthesis: Triazoles serve as building blocks for constructing functional materials. Researchers have used them to create metal-organic frameworks (MOFs), coordination polymers, and luminescent materials. Investigating the compound’s role in material synthesis could yield interesting results .
Agrochemicals: Triazoles have been employed in agrochemical formulations due to their pesticidal and herbicidal properties. The compound might be evaluated for its potential as an agrochemical agent .
Synthetic Bioactivity and Drug Linkages
The compound’s structure suggests potential for synthetic bioactivity and drug development:
Bioconjugation: Researchers could explore linking this compound to other molecules (e.g., peptides, antibodies) to create targeted drug conjugates. Such bioconjugates enhance drug delivery and specificity .
Prodrug Design: The compound’s functional groups allow for prodrug design. By modifying its structure, researchers could create prodrugs that improve solubility, stability, and bioavailability .
Mechanistic Insights
Understanding the reaction mechanisms involved in synthesizing 1,2,4-triazoles is crucial. Investigating the role of the o-quinone catalyst in the multi-step cascade reaction could provide valuable mechanistic insights .
Mécanisme D'action
Orientations Futures
Future research on triazoloquinazoline derivatives could focus on further exploration of their diverse pharmacological activities . In silico pharmacokinetic and molecular modeling studies could also be conducted to aid in the rational design and development of new target-oriented triazoloquinazoline-based drugs for the treatment of multifunctional diseases .
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2S/c1-4-11-28-21(31)18-10-7-16(20(30)25-14(2)3)12-19(18)29-22(28)26-27-23(29)32-13-15-5-8-17(24)9-6-15/h5-10,12,14H,4,11,13H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAPHLRTVDNGFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2598603.png)
![[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2598604.png)
![(E)-4-(Dimethylamino)-N-[(2-phenyl-1,2,4-triazol-3-yl)methyl]but-2-enamide](/img/structure/B2598605.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2598607.png)
![2-Chloro-1-[4-(thiophene-2-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B2598608.png)
![3-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide](/img/structure/B2598609.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2598612.png)



![2-[(7-chloro-1,1-diketo-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2598620.png)

![N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2598625.png)